Cas no 2138009-92-2 (7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine structure
2138009-92-2 structure
Product name:7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
CAS No:2138009-92-2
MF:C11H10ClNOS
Molecular Weight:239.721200466156
CID:6358671
PubChem ID:165867710

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質

名前と識別子

    • 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
    • EN300-1076788
    • 2138009-92-2
    • 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
    • インチ: 1S/C11H10ClNOS/c12-8-3-6-15-11(8)9-10-7(1-4-13-9)2-5-14-10/h2-3,5-6,9,13H,1,4H2
    • InChIKey: OQFXHFSNQYPBOP-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C1C2=C(C=CO2)CCN1

計算された属性

  • 精确分子量: 239.0171628g/mol
  • 同位素质量: 239.0171628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų
  • XLogP3: 2.5

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1076788-10g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
10g
$5467.0 2023-10-28
Enamine
EN300-1076788-5.0g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2
5g
$4475.0 2023-05-26
Enamine
EN300-1076788-10.0g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2
10g
$6635.0 2023-05-26
Enamine
EN300-1076788-0.05g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
0.05g
$1068.0 2023-10-28
Enamine
EN300-1076788-1g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
1g
$1272.0 2023-10-28
Enamine
EN300-1076788-5g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
5g
$3687.0 2023-10-28
Enamine
EN300-1076788-2.5g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
2.5g
$2492.0 2023-10-28
Enamine
EN300-1076788-0.5g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
0.5g
$1221.0 2023-10-28
Enamine
EN300-1076788-1.0g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2
1g
$1543.0 2023-05-26
Enamine
EN300-1076788-0.1g
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2138009-92-2 95%
0.1g
$1119.0 2023-10-28

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine 関連文献

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報

Comprehensive Overview of 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138009-92-2)

The compound 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138009-92-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This furopyridine derivative features a fused ring system combining a furan and a pyridine moiety, substituted with a 3-chlorothiophene group. Its molecular formula is C11H10ClNOS, and it exhibits a molecular weight of 239.72 g/mol. Researchers are particularly interested in its potential applications as a bioactive scaffold in drug discovery, given its ability to interact with various biological targets.

In recent years, the demand for heterocyclic compounds like 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine has surged, driven by their versatility in medicinal chemistry. The compound's chlorothiophene substituent enhances its lipophilicity, making it a candidate for optimizing pharmacokinetic properties in drug design. Its furopyridine core is also being explored for its role in modulating enzyme activity, particularly in central nervous system (CNS) disorders and inflammatory diseases. These attributes align with current trends in precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.

The synthesis of CAS No. 2138009-92-2 typically involves multi-step organic reactions, including cyclization and cross-coupling methodologies. Advanced techniques such as microwave-assisted synthesis and catalyzed C-H activation have been employed to improve yield and efficiency. Analytical characterization via NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity. These methods are critical for ensuring reproducibility in industrial and academic settings, where high-purity intermediates are essential for downstream applications.

From an industrial perspective, 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is often discussed in the context of green chemistry and sustainable synthesis. Companies are increasingly adopting flow chemistry and biocatalysis to reduce waste and energy consumption during production. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Such innovations not only enhance cost-effectiveness but also address regulatory pressures for environmentally friendly manufacturing.

In the realm of drug discovery, this compound's potential extends to kinase inhibition and GPCR modulation, two hot topics in oncology and metabolic disease research. Computational studies using molecular docking and QSAR modeling suggest its affinity for proteins implicated in cell proliferation and signal transduction. These insights are valuable for virtual screening campaigns, where time and resource efficiency are paramount. Additionally, its structural analogs are being investigated for antiviral activity, reflecting the growing need for novel therapeutics in infectious disease management.

For researchers sourcing CAS No. 2138009-92-2, quality control is a top priority. Reputable suppliers provide certificates of analysis (CoA) detailing purity (>98%), residual solvents, and heavy metal content. Storage recommendations typically include anhydrous conditions and low-temperature environments to prevent degradation. These precautions are crucial for maintaining compound stability in long-term studies or high-throughput screening.

Looking ahead, the scientific community anticipates expanded applications for 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine in material science, particularly in organic electronics and photovoltaic devices. Its conjugated system and electron-rich heterocycles make it a candidate for organic semiconductors. As interdisciplinary research grows, this compound may bridge gaps between pharmaceuticals and renewable energy technologies, exemplifying the convergence of chemistry disciplines.

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